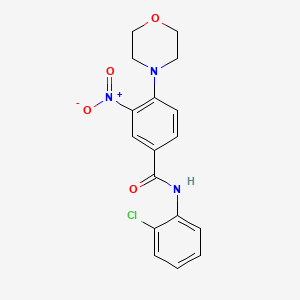
N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide
説明
N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide, also known as Mephenoxalone, is a chemical compound that belongs to the class of muscle relaxants. It is used in the treatment of various musculoskeletal conditions, such as muscle spasms, strains, and sprains. Mephenoxalone is a non-narcotic drug, which makes it a safer alternative to other muscle relaxants.
作用機序
N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamidee acts by inhibiting the transmission of nerve impulses in the spinal cord and brainstem. It acts as a GABA-A receptor agonist, which leads to the opening of chloride ion channels and hyperpolarization of the nerve cells. This results in decreased muscle tone and spasticity.
Biochemical and physiological effects:
N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamidee has been shown to have a dose-dependent effect on muscle tone and spasticity. It has been observed to decrease muscle tone and spasticity in animal models. N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamidee has also been shown to have a minimal effect on the cardiovascular and respiratory systems, which makes it a safer alternative to other muscle relaxants.
実験室実験の利点と制限
N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamidee has several advantages for lab experiments. It is a non-narcotic drug, which makes it safer to handle and administer. It has also been shown to have a minimal effect on the cardiovascular and respiratory systems, which makes it easier to study its effects on muscle tone and spasticity. However, N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamidee has a short half-life, which makes it difficult to maintain a steady concentration in the blood. This can lead to variability in the results of experiments.
将来の方向性
N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamidee has several potential future directions. It can be studied further for its potential use in the treatment of muscle disorders such as multiple sclerosis and cerebral palsy. It can also be studied for its potential use in combination with other drugs for the treatment of muscle spasms and strains. Further studies can also be conducted to understand the long-term effects of N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamidee on the musculoskeletal system.
科学的研究の応用
N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamidee has been extensively studied for its muscle relaxant properties. It has been used in various animal models to study its effects on muscle tone and spasticity. N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamidee has also been studied for its potential use in the treatment of muscle disorders such as multiple sclerosis and cerebral palsy.
特性
IUPAC Name |
N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-7-9-14(10-8-13)11-12-17(19)18-15-5-3-4-6-16(15)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFJHAXTQKNBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4405733.png)
![methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4405739.png)

![N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4405753.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4405756.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4405771.png)

![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B4405781.png)


![N-(2-methoxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B4405812.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide](/img/structure/B4405821.png)
![2-[(2-methoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4405837.png)
